molecular formula C19H36O5 B106050 1,3-Dioctanoylglycerol CAS No. 1429-66-9

1,3-Dioctanoylglycerol

Cat. No. B106050
CAS RN: 1429-66-9
M. Wt: 344.5 g/mol
InChI Key: DMBAVJVECSKEPF-UHFFFAOYSA-N
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Description

1,3-Dioctanoylglycerol is a type of triglyceride that is characterized by having medium-chain fatty acids in the 1 and 3 positions, with a long-chain fatty acid in the 2 position. This molecular configuration is significant because it influences the hydrolysis and absorption rates of the triglyceride, as well as its interaction with enzymes and its physical properties .

Synthesis Analysis

The synthesis of 1,3-dioctanoylglycerol and its analogs has been explored in various studies. For instance, 1,3-distearoyl-2-oleoylglycerol (SOS), which shares a similar structure with 1,3-dioctanoylglycerol, has been synthesized through enzymatic acidolysis in a solvent-free system, achieving a high yield and purity, indicating the potential for efficient industrial production . Additionally, 1,3-di-O-aroyl- and 1-O-aroyl-3-O-tosyl-sn-glycerols have been prepared from D-mannitol, providing a model for chiral glyceride synthesis .

Molecular Structure Analysis

The molecular structure of 1,3-dioctanoylglycerol and related compounds has been extensively studied. For example, the crystal structure of a mixed-chain triacylglycerol, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, was determined, revealing a trilayer arrangement that differs from single acid triacylglycerols and is similar to certain phospholipids . The polymorphic behavior of triacylglycerols with different acyl chains has also been investigated, showing that the physical state can vary from bilayered to trilayered structures depending on the saturation and substitution of the acyl chains .

Chemical Reactions Analysis

1,3-Dioctanoylglycerol is involved in various biochemical reactions. It has been shown to enhance prostaglandin synthesis by inhibiting the lysophosphatide acyltransferase, thereby increasing the pool of free arachidonic acid available for prostanoid synthesis . Additionally, analogs of 1,3-dioctanoylglycerol have been synthesized to probe protein kinase C, demonstrating the structural specificity and potential for use in studying enzyme activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioctanoylglycerol are influenced by its acyl chain composition. The rapid hydrolysis and efficient absorption of triglycerides with medium-chain fatty acids in the 1 and 3 positions suggest that these molecules have distinct metabolic pathways compared to long-chain triglycerides . The polymorphism of triacylglycerols, including those with 1,3-dioctanoylglycerol structure, is affected by the degree of unsaturation and substitution, which in turn affects their physical properties such as melting temperature and phase behavior . Additionally, the effect of 1,2-dioctanoyl-sn-glycerol on cardiac L-type Ca2+ current indicates that the physical properties of these molecules can have physiological implications .

Scientific Research Applications

Cellular Mechanisms and Molecular Interactions

1,3-Dioctanoylglycerol is involved in various cellular mechanisms, particularly in modulating protein kinase C activity. For instance, Emilsson et al. (1986) demonstrated that 1,2-dioctanoyl-sn-glycerol, similar to 1,3-dioctanoylglycerol, stimulates phospholipase A-type cleavage of phosphatidylinositol and releases arachidonic acid from macrophage phospholipids (Emilsson, Wijkander, & Sundler, 1986). Asaoka et al. (1991) found that DL-1,2-dioctanoylglycerol, when added to human peripheral resting T lymphocytes, was metabolized to produce octanoic acid, influencing interleukin 2 receptor expression (Asaoka, Oka, Yoshida, & Nishizuka, 1991).

Biochemical Processes and Pharmacological Applications

1,3-Dioctanoylglycerol plays a significant role in biochemical processes such as neurotransmitter release and insulin action. Davis and Patrick (1990) showed that 1,2-dioctanoylglycerols stimulated dopamine and serotonin release in the rat central nervous system, indicating its potential application in neurological studies (Davis & Patrick, 1990). Terry, Levy, and Grunberger (1991) found that 1,2-dioctanoylglycerol influenced insulin receptor function in rat adipocytes, suggesting its relevance in diabetes research (Terry, Levy, & Grunberger, 1991).

Applications in Neurobiology

In neurobiology, 1,3-dioctanoylglycerol has been utilized to understand the mechanism of neurotransmitter release and brain cell function. Slack et al. (1992) reported that dioctanoylglycerol stimulated [14C]choline uptake in human neuroblastoma cells, increasing levels of [14C]acetylcholine and [14C]phosphatidylcholine (Slack, Richardson, Nitsch, & Wurtman, 1992).

Metabolism and Nutritional Studies

In nutritional studies, 1,3-dioctanoylglycerol has been explored for its metabolism and absorption characteristics. Jandacek et al. (1987) described the rapid hydrolysis of triglycerides with medium-chain fatty acids like 1,3-dioctanoylglycerol, indicating its potential in dietary research (Jandacek, Whiteside, Holcombe, Volpenhein, & Taulbee, 1987).

Novel Applications in Synthesis and Chemistry

In the field of chemistry, novel applications of 1,3-dioctanoylglycerol have been explored. For example, Madawala et al. (2011) synthesized conjugates of 1,3-dioleoyl-2-lipoyl-sn-glycerol, indicating its potential in creating hybrid molecules for various uses (Madawala, Andersson, Jastrebova, Almeida, & Dutta, 2011).

properties

IUPAC Name

(2-hydroxy-3-octanoyloxypropyl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBAVJVECSKEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892062
Record name 1,3-Dioctanoyl glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(8:0/0:0/8:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0092900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,3-Dioctanoylglycerol

CAS RN

1429-66-9, 36354-80-0
Record name 1,3-Dioctanoyl glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dicapryloylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctanoic acid, diester with glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036354800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioctanoyl glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
M Murthy, GHR Rao, S Reddy - Biochemical medicine and metabolic …, 1994 - Elsevier
In the present study, we investigated the effects of different diacylglycerols in comparison with phorbol 12-myristate 13-acetate (PMA) on eicosanoid-independent phospholipase A 2 (…
Number of citations: 9 www.sciencedirect.com
MD Rosenthal, KS Lattanzio, RC Franson - Biochimica et Biophysica Acta …, 1993 - Elsevier
Preincubation of human neutrophils with 1-oleoyl-2-acetylglycerol (OAG) enhances subsequent f-Met-Leu-Phe (fMLP)-stimulated arachidonate mobilization. We have recently …
Number of citations: 14 www.sciencedirect.com
PM Larsen, TL Chen, SM Wolniak - European journal of cell biology, 1989 - europepmc.org
Elicitor molecules of the polyphosphoinositide cycle, inositol 1, 4, 5-trisphosphate (InsP3) and 1, 2-diacylglycerol (1, 2-DAG) play roles in the entry of calcium into the cytosol and in the …
Number of citations: 11 europepmc.org
X Wang, J Xiao, W Zou, Z Han, Q Jin, X Wang - Process Biochemistry, 2015 - Elsevier
The nutritional benefits and biological functions of diacylglycerols (DAGs) have attracted much attention regarding their synthesis. In this study, we improved the synthesis of diacid 1,3-…
Number of citations: 10 www.sciencedirect.com
S Chen, MS Dudhedia, Z Wang, RT Darrington… - Journal of …, 2009 - Elsevier
This report describes the solubility properties of a poorly soluble drug–excipient complex in a lipid based formulation. Tipranavir (TPV) was used as the model drug and 1,3-…
Number of citations: 8 www.sciencedirect.com
Y Lee, SM Assmann - … of the National Academy of Sciences, 1991 - National Acad Sciences
Stomatal guard cells in leaves regulate the apertures of microscopic pores through which photosynthetic gas exchange and water vapor loss occur. Environmental signals, including …
Number of citations: 110 www.pnas.org
PM Larsen, SM Wolniak - Cell motility and the cytoskeleton, 1990 - Wiley Online Library
We have treated living, intact stamen hair cells from the spiderwort plant, Tra‐descantia virginiana, with 0.5 μg/ml or 60 μg/ml 1,2‐dioctanoylglycerol, a potent and permeant activator of …
Number of citations: 16 onlinelibrary.wiley.com
R Mentlein, G Reuter, E Heymann - Archives of biochemistry and …, 1985 - Elsevier
One of the previously described five purified monoglyceride-cleaving carboxylesterases from rat liver microsomes proved to be a carnitine ester hydrolase. This esterase, with an …
Number of citations: 45 www.sciencedirect.com
MD Rosentha, RC Franson - Journal of cellular physiology, 1994 - Wiley Online Library
Preincubation of human neutrophils with phorbol esters or soluble diglycerides enhances subsequent f-Met-Leu-Phe (fMLP)-stimulated arachidonate mobilization and leukotriene B 4 (…
Number of citations: 13 onlinelibrary.wiley.com
ERS Roldan, C Fragio - Biochemical journal, 1994 - portlandpress.com
We tested the hypothesis that the role of diacylglycerol (DAG) in sperm acrosomal exocytosis is related to the activation of phospholipase A2, and that this effect is not mediated via …
Number of citations: 55 portlandpress.com

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